

Application Notes and Protocols for the Characterization of 3-Phenoxythiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Phenoxythiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of **3-Phenoxythiophene-2-carbaldehyde**. The methods outlined are essential for identity confirmation, purity assessment, and stability testing, which are critical aspects of drug development and materials science.

Compound Information

Property	Value
IUPAC Name	3-Phenoxythiophene-2-carbaldehyde
Synonyms	3-Phenoxy-2-thiophenecarboxaldehyde
CAS Number	Not readily available
Molecular Formula	C ₁₁ H ₈ O ₂ S
Molecular Weight	204.25 g/mol
Appearance	Expected to be a solid or oil

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **3-Phenoxythiophene-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei.

2.1.1. Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Phenoxythiophene-2-carbaldehyde** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical spectral width: -2 to 12 ppm.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - The solvent signal can be used as a secondary reference.

2.1.2. Expected Spectral Data (Based on Analogous Compounds)

While specific data for **3-Phenoxythiophene-2-carbaldehyde** is not readily available, the expected chemical shifts can be inferred from related structures like thiophene-2-carbaldehyde[1][2] and phenoxy derivatives.

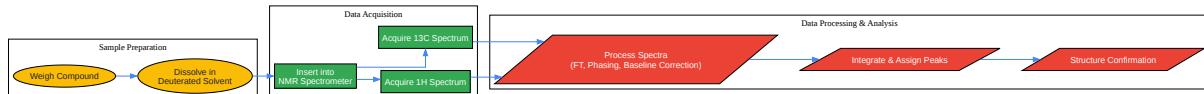
Table 1: Predicted ^1H NMR Chemical Shifts for **3-Phenoxythiophene-2-carbaldehyde**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
Aldehyde (-CHO)	9.8 - 10.0	Singlet
Thiophene H-4	7.0 - 7.5	Doublet
Thiophene H-5	7.5 - 8.0	Doublet
Phenyl H (ortho)	7.0 - 7.2	Multiplet
Phenyl H (meta)	7.3 - 7.5	Multiplet
Phenyl H (para)	7.1 - 7.3	Multiplet

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-Phenoxythiophene-2-carbaldehyde**

Carbon	Predicted Chemical Shift (ppm)
Aldehyde (C=O)	180 - 185
Thiophene C-2	140 - 145
Thiophene C-3	150 - 160
Thiophene C-4	120 - 130
Thiophene C-5	130 - 140
Phenyl C-1' (ipso)	155 - 160
Phenyl C-2'/C-6' (ortho)	118 - 122
Phenyl C-3'/C-5' (meta)	128 - 132
Phenyl C-4' (para)	123 - 127

Workflow for NMR Analysis



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NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

2.2.1. Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **3-Phenoxythiophene-2-carbaldehyde** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

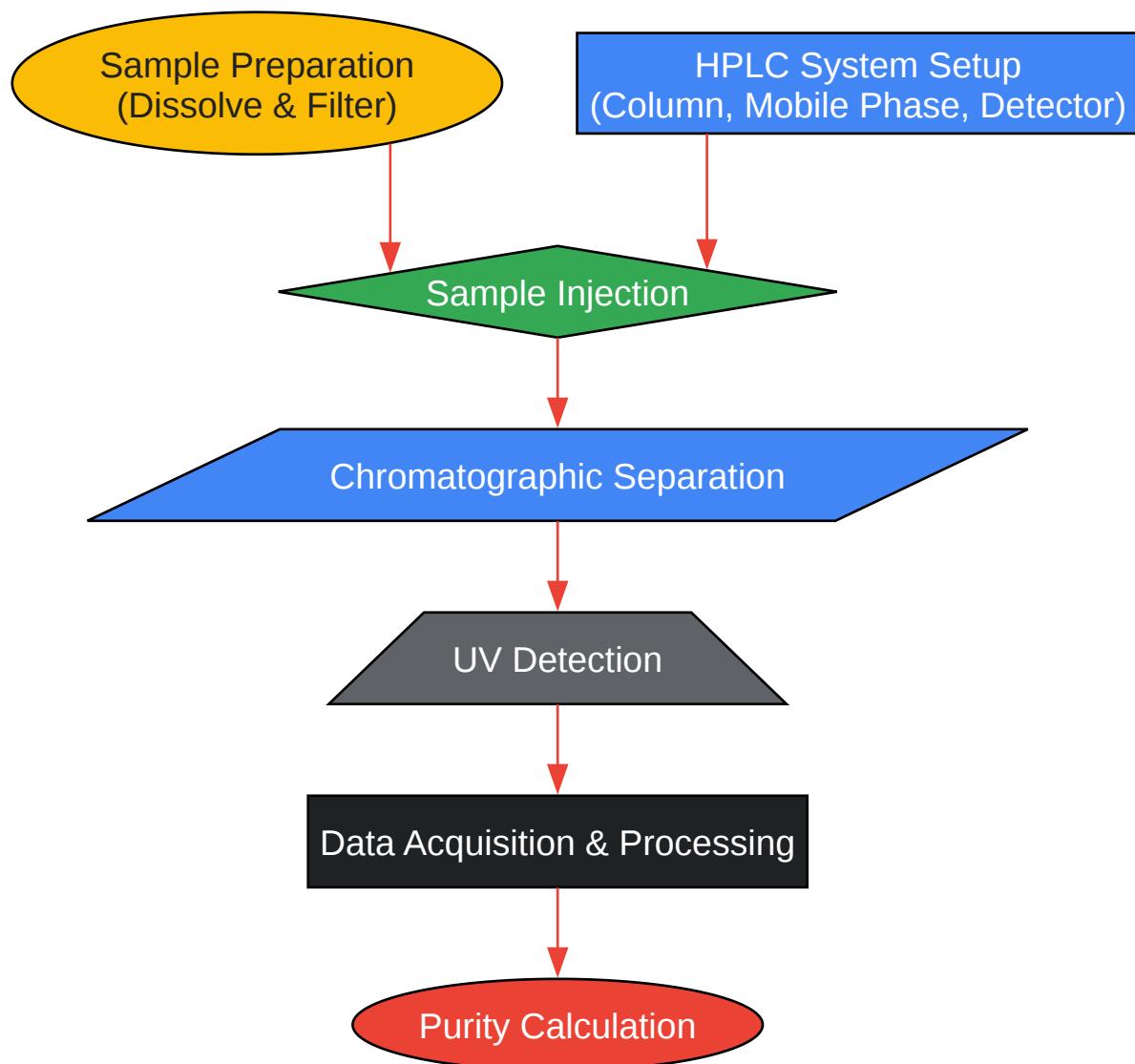
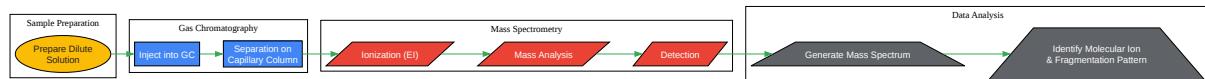
2.2.2. Expected Mass Spectrum

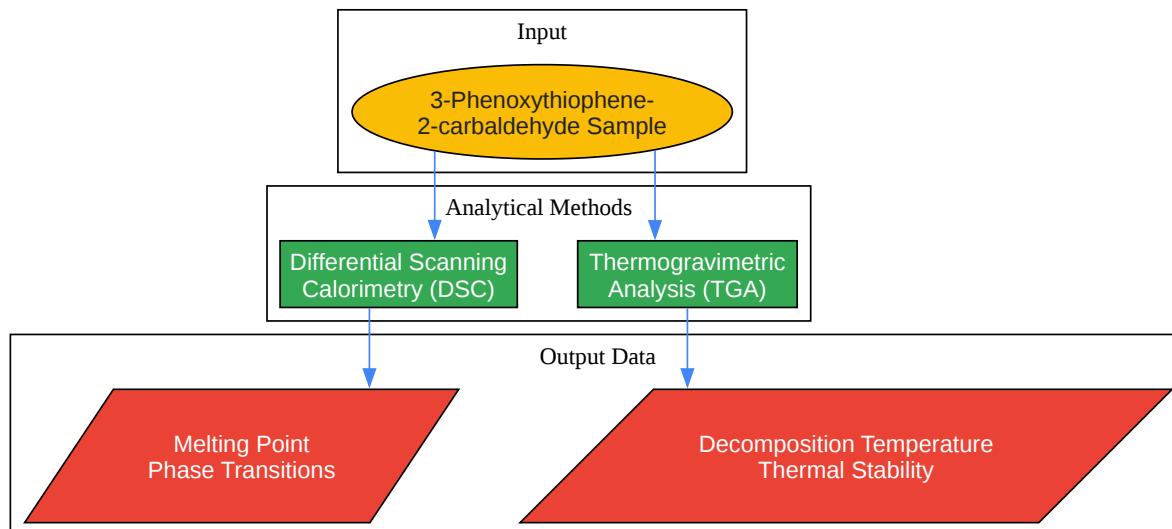
The EI mass spectrum is expected to show a molecular ion peak ($[M]^+$) at m/z 204. Key fragmentation patterns may involve the loss of the formyl group (-CHO), the phenoxy group (- OC_6H_5), or cleavage of the thiophene ring.

Table 3: Predicted Mass Spectral Fragments for **3-Phenoxythiophene-2-carbaldehyde**

m/z	Possible Fragment
204	$[M]^+$
175	$[M - CHO]^+$
111	$[M - OC_6H_5]^+$
93	$[C_6H_5O]^+$
77	$[C_6H_5]^+$

Workflow for GC-MS Analysis





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References

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- 2. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
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